molecular formula C20H19ClN2O4 B11083106 N-[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]-N-(2-hydroxy-2-phenylethyl)acetamide

N-[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]-N-(2-hydroxy-2-phenylethyl)acetamide

Cat. No.: B11083106
M. Wt: 386.8 g/mol
InChI Key: MVHKFIURSMGIOK-UHFFFAOYSA-N
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Description

N-[1-(4-CHLOROPHENYL)-2,5-DIOXO-3-PYRROLIDINYL]-N-(2-HYDROXY-2-PHENYLETHYL)ACETAMIDE is a complex organic compound with a unique structure that includes a chlorophenyl group, a pyrrolidinyl ring, and a hydroxy-phenylethyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(4-CHLOROPHENYL)-2,5-DIOXO-3-PYRROLIDINYL]-N-(2-HYDROXY-2-PHENYLETHYL)ACETAMIDE typically involves multiple steps, including the formation of the pyrrolidinyl ring and the subsequent attachment of the chlorophenyl and hydroxy-phenylethyl groups. Common reagents used in these reactions include chlorinating agents, reducing agents, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[1-(4-CHLOROPHENYL)-2,5-DIOXO-3-PYRROLIDINYL]-N-(2-HYDROXY-2-PHENYLETHYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The chlorophenyl group can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted phenyl derivatives.

Scientific Research Applications

N-[1-(4-CHLOROPHENYL)-2,5-DIOXO-3-PYRROLIDINYL]-N-(2-HYDROXY-2-PHENYLETHYL)ACETAMIDE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[1-(4-CHLOROPHENYL)-2,5-DIOXO-3-PYRROLIDINYL]-N-(2-HYDROXY-2-PHENYLETHYL)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(4-CHLOROPHENYL)-2,5-DIOXO-3-PYRROLIDINYL]-N-(2-PHENYLETHYL)PROPANAMIDE
  • N-[1-(4-CHLOROPHENYL)-2,5-DIOXO-3-PYRROLIDINYL]-N-(4-METHOXYBENZYL)-N’-METHYLTHIOUREA

Uniqueness

N-[1-(4-CHLOROPHENYL)-2,5-DIOXO-3-PYRROLIDINYL]-N-(2-HYDROXY-2-PHENYLETHYL)ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C20H19ClN2O4

Molecular Weight

386.8 g/mol

IUPAC Name

N-[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]-N-(2-hydroxy-2-phenylethyl)acetamide

InChI

InChI=1S/C20H19ClN2O4/c1-13(24)22(12-18(25)14-5-3-2-4-6-14)17-11-19(26)23(20(17)27)16-9-7-15(21)8-10-16/h2-10,17-18,25H,11-12H2,1H3

InChI Key

MVHKFIURSMGIOK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(CC(C1=CC=CC=C1)O)C2CC(=O)N(C2=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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